molecular formula C18H18N2O3S3 B2599203 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide CAS No. 923473-48-7

3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide

Cat. No.: B2599203
CAS No.: 923473-48-7
M. Wt: 406.53
InChI Key: WLJSTSHUVCYRGR-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide is an organic compound that features a complex structure with both sulfonyl and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution, where a methylthiol reagent reacts with the thiazole ring.

    Sulfonylation: The benzylsulfonyl group is introduced through a sulfonylation reaction, typically using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, where the thiazole derivative reacts with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl and thiazole functionalities are beneficial.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylsulfonyl)-N-(4-methylthio)benzamide
  • 3-(Benzylsulfonyl)-N-(4-methylthio)thiobenzamide
  • 3-(Benzylsulfonyl)-N-(4-methylthio)benzothiazole

Uniqueness

Compared to similar compounds, 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide is unique due to the presence of both the sulfonyl and thiazole functionalities in a single molecule. This dual functionality enhances its reactivity and potential for diverse applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-24-14-8-5-9-15-17(14)20-18(25-15)19-16(21)10-11-26(22,23)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJSTSHUVCYRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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